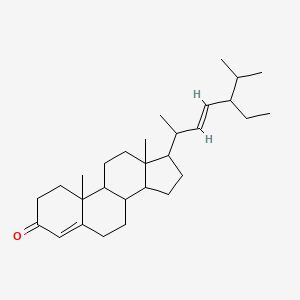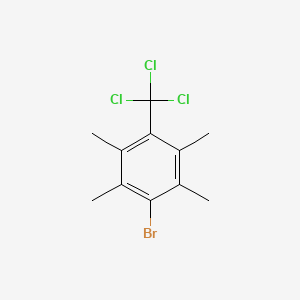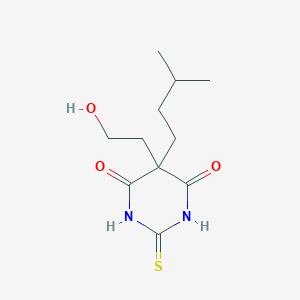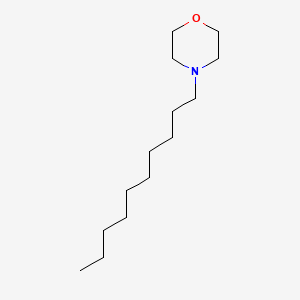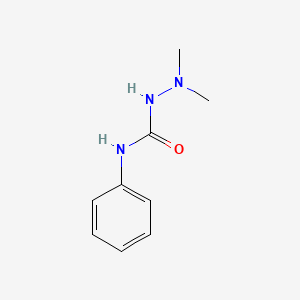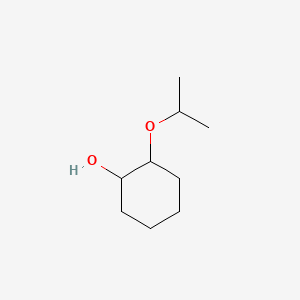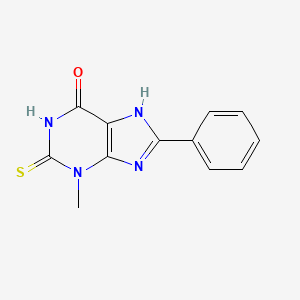
N-(1-tosyl-2,2,2-trichloro-ethyl)iminodichloromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride is a chemical compound with the molecular formula C10H8Cl5NO2S and a molecular weight of 383.51 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a sulfonyl group, and a carbonimidic dichloride moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride typically involves the reaction of 2,2,2-trichloroethyl chloroformate with 4-methylbenzenesulfonamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of derivatives with different functional groups.
Oxidation Reactions: Oxidation can result in the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of alcohols or amines depending on the reducing agent used.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride involves its interaction with nucleophiles, leading to the formation of substituted products. The trichloromethyl group is highly reactive and can be readily replaced by various nucleophiles. The sulfonyl group enhances the electrophilicity of the carbonimidic dichloride moiety, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloro-1-(phenylsulfonyl)ethylcarbonimidic dichloride: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
2,2,2-Trichloro-1-(4-chlorophenoxy)ethylformamide: Contains a formamide group and a 4-chlorophenoxy group.
2,2,2-Trichloro-N-(2,2,2-trichloro-1-(4-methoxy-phenylamino)-ethyl)-acetamide: Contains an acetamide group and a 4-methoxy-phenylamino group.
Uniqueness
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride is unique due to the presence of the 4-methylphenylsulfonyl group, which imparts specific reactivity and properties to the compound. This makes it a valuable reagent in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C10H8Cl5NO2S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
1,1-dichloro-N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]methanimine |
InChI |
InChI=1S/C10H8Cl5NO2S/c1-6-2-4-7(5-3-6)19(17,18)8(10(13,14)15)16-9(11)12/h2-5,8H,1H3 |
Clave InChI |
MPKKQPIXYDARBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)N=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






